4-(1-methyl-1H-pyrazol-4-yl)aniline

Description

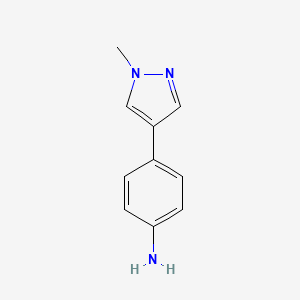

Structure

2D Structure

Properties

IUPAC Name |

4-(1-methylpyrazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-7-9(6-12-13)8-2-4-10(11)5-3-8/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFXGMBBEHIBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079178-22-5 | |

| Record name | 4-(1-Methyl-1H-pyrazol-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline: A Key Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4-(1-methyl-1H-pyrazol-4-yl)aniline, a heterocyclic amine of significant interest in drug discovery and development. The document is intended for researchers, medicinal chemists, and process development scientists. It details the strategic considerations behind the synthesis, focusing on the widely employed Suzuki-Miyaura cross-coupling reaction. Step-by-step protocols for the preparation of key precursors, namely 1-methyl-4-iodopyrazole and 4-aminophenylboronic acid pinacol ester, are provided, culminating in a robust protocol for their coupling to yield the target compound. Mechanistic insights, process optimization considerations, and characterization data are included to ensure scientific integrity and practical utility.

Introduction: The Significance of the Pyrazole-Aniline Scaffold

The this compound moiety is a privileged scaffold in modern medicinal chemistry. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore known to engage in various biological interactions. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The aniline portion of the molecule provides a crucial attachment point for further chemical elaboration, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The combination of these two functionalities in this compound creates a valuable building block for the synthesis of complex bioactive molecules.

Retrosynthetic Analysis and Strategic Approach

The most logical and convergent approach to the synthesis of this compound involves the formation of the C-C bond between the pyrazole and aniline rings as the key step. A retrosynthetic analysis points towards a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a particularly effective and widely adopted method due to its functional group tolerance and generally high yields.

This strategy disconnects the target molecule into two key precursors: a halogenated 1-methylpyrazole and an aniline-substituted boronic acid or its ester. For this guide, we will focus on the coupling of 1-methyl-4-iodopyrazole and 4-aminophenylboronic acid pinacol ester . The iodo-substituted pyrazole is chosen for its high reactivity in the oxidative addition step of the catalytic cycle, while the pinacol ester of the boronic acid offers enhanced stability and ease of handling compared to the free boronic acid.

dot graph "Retrosynthesis" { layout=dot; rankdir=RL; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Disconnect [label="C-C Disconnection\n(Suzuki-Miyaura)", shape=ellipse, style=dashed, fillcolor="#FBBC05"]; Precursors [label="Precursors"]; Pyrazole [label="1-methyl-4-iodopyrazole"]; Aniline [label="4-aminophenylboronic acid\npinacol ester"];

Target -> Disconnect; Disconnect -> Precursors [arrowhead=none]; Precursors -> Pyrazole; Precursors -> Aniline; } Caption: Retrosynthetic analysis of this compound.

Synthesis of Precursors

Preparation of 1-methyl-4-iodopyrazole

The synthesis of 1-methyl-4-iodopyrazole is typically achieved through the direct iodination of 1-methylpyrazole. Several methods exist, but a common and effective approach involves the use of iodine in the presence of an oxidizing agent.

Reaction Scheme:

4-bromoaniline + bis(pinacolato)diboron --(Pd catalyst, Base)--> 4-aminophenylboronic acid pinacol ester

4-(1-methyl-1H-pyrazol-4-yl)aniline chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(1-methyl-1H-pyrazol-4-yl)aniline

Introduction

This compound is a heterocyclic aromatic amine that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a substituted pyrazole ring linked to an aniline moiety, positions it as a valuable scaffold and key intermediate in the synthesis of complex functional molecules. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, prized for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] The aniline portion, meanwhile, provides a versatile chemical handle for further synthetic elaboration.

This technical guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of this compound, designed for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and provides a framework for utilizing this compound in a research and development context.

Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to define its structure and core properties. This compound consists of a phenyl ring substituted with an amino group at position 1 and a 1-methyl-1H-pyrazol-4-yl group at position 4.

References

An In-depth Technical Guide to the Physical Properties of 4-(1-methyl-1H-pyrazol-4-yl)aniline

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-(1-methyl-1H-pyrazol-4-yl)aniline, a key building block in contemporary medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the compound's characteristics, supported by experimental data and established analytical protocols. Key sections include a detailed summary of its physicochemical properties, an in-depth analysis of its spectroscopic profile, and practical, step-by-step methodologies for its characterization. The guide emphasizes the causal relationships behind experimental choices and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction

This compound, designated by CAS number 916766-82-0, is a heterocyclic aromatic amine that has garnered significant interest in the field of drug discovery.[1] Its molecular architecture, featuring a methyl-substituted pyrazole ring linked to an aniline moiety, provides a versatile scaffold for the synthesis of novel therapeutic agents. The pyrazole ring is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in various biological interactions. The aniline portion, in turn, offers a reactive handle for further chemical modifications, enabling the exploration of a broad chemical space.

A precise understanding of the physical properties of this compound is paramount for its effective utilization in research and development. These properties, including molecular weight, melting point, solubility, and spectroscopic fingerprints, are critical for confirming its identity and purity, designing synthetic routes, formulating it for biological assays, and interpreting structure-activity relationships (SAR). This guide serves as a centralized resource for this essential data, presenting it in a clear and actionable format.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. This data is essential for a range of applications, from reaction stoichiometry calculations to the design of purification and analytical methods.

| Property | Value | Source(s) |

| CAS Number | 916766-82-0 | [1] |

| Molecular Formula | C₁₀H₁₁N₃ | [1] |

| Molecular Weight | 173.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CN1C=C(C=N1)C1=CC=C(N)C=C1 | [1] |

| InChIKey | GZFXGMBBEHIBBH-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥95.0% | [2] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound. This section details the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific peak assignments for this exact compound are not detailed in the provided search results, a general description of the expected spectra can be inferred from the structure. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for this compound.[3]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrazole and aniline rings, the methyl group protons, and the amine protons.

-

¹³C NMR: The carbon NMR spectrum will complement the proton data, showing signals for each unique carbon atom in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the compound's structure through fragmentation patterns. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (approximately 173.22).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching within the aromatic rings.

Experimental Protocols for Characterization

The following protocols outline standard procedures for the physical and structural characterization of this compound. These workflows are designed to ensure the identity, purity, and integrity of the compound for research and development purposes.

General Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized chemical entity like this compound.

Caption: General workflow for the synthesis, purification, and characterization of a chemical compound.

Step-by-Step Protocol for NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tube

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry vial. Rationale: This amount provides a good signal-to-noise ratio without saturating the detector.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for polar compounds containing amine groups.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Homogenization: Gently vortex the vial until the sample is completely dissolved. Visually inspect for any undissolved particulate matter.

-

Transfer: Carefully transfer the solution to a clean NMR tube using a pipette.

-

Analysis: Insert the NMR tube into the spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Rationale: The ¹H spectrum is acquired more quickly and can confirm the presence of the compound before committing to the longer ¹³C acquisition time.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Decision Pathway for Analytical Technique Selection

The choice of analytical technique is guided by the information required. The following diagram outlines a decision-making process for selecting the appropriate characterization method.

Caption: Decision tree for selecting the appropriate analytical technique based on the desired information.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific handling and safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. The data and protocols presented herein are intended to equip researchers and scientists with the necessary information to confidently utilize this valuable compound in their work. A thorough understanding of these fundamental characteristics is the bedrock of successful and reproducible scientific investigation, from initial synthesis to downstream applications in drug development and materials science.

References

An In-Depth Technical Guide to 4-(1-methyl-1H-pyrazol-4-yl)aniline: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the pyrazole moiety stands out as a "privileged scaffold"—a core structure that is recurrent in a multitude of biologically active compounds and approved drugs.[1][2] Its metabolic stability and versatile synthetic handles have made it a cornerstone in the design of novel therapeutics.[3] When coupled with an aniline fragment, as in 4-(1-methyl-1H-pyrazol-4-yl)aniline , the resulting molecule becomes a highly valuable building block for creating libraries of compounds with potential applications in oncology, virology, and metabolic diseases.[4][5]

This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its potential applications in drug development, grounded in the context of its chemical class. While this specific molecule is often utilized as an intermediate, this guide will delve into the rich pharmacology of its derivatives to illuminate its potential as a foundational element in modern drug discovery programs.

A point of note for researchers is the existence of some ambiguity in the cataloging of this compound. While multiple suppliers list it under CAS Number 1079178-22-5 , the CAS number 916766-82-0 has also been associated with this structure in some databases. Diligence is advised when sourcing this chemical to ensure the correct isomer is procured.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃ | [6] |

| Molecular Weight | 173.22 g/mol | |

| CAS Number | 1079178-22-5 | |

| Alternative CAS | 916766-82-0 | [6] |

| XLogP3 | 1.8 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

These properties are computationally derived and should be used as a guide. Experimental verification is recommended.

The computed XLogP3 of 1.8 suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, allowing for good membrane permeability without excessive metabolic liability. The presence of a single hydrogen bond donor (the aniline amine) and two acceptors (the pyrazole nitrogens) provides opportunities for directed interactions with biological targets.[2]

Synthesis of this compound

The synthesis of 4-(aryl)-1H-pyrazoles is a well-established area of organic chemistry, with several reliable methods at the disposal of the synthetic chemist. A common and robust strategy involves a two-step process: the construction of a nitro-substituted precursor followed by a reduction to the desired aniline. This approach is advantageous as the nitro-precursor is often crystalline and easily purified, and the subsequent reduction is typically high-yielding.

Below is a representative, detailed protocol adapted from the synthesis of a closely related analogue, 4-(1H-pyrazol-4-yl)aniline, which can be modified for the synthesis of the N-methylated target molecule.[7] The key difference would be the use of 1-methyl-4-nitro-1H-pyrazole as the starting material.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 4-(4-Nitrophenyl)-1-methyl-1H-pyrazole (Hypothetical Intermediate)

This step would typically be achieved via a Suzuki-Miyaura cross-coupling reaction between 4-bromo-1-methyl-1H-pyrazole and 4-nitrophenylboronic acid.

Step 2: Reduction to this compound

-

Reaction Setup: Suspend the 4-(4-nitrophenyl)-1-methyl-1H-pyrazole (1 equivalent) in a suitable solvent mixture, such as methanol and dichloromethane (e.g., a 2:1 v/v ratio).

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (a balloon is often sufficient for lab-scale reactions) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, the product can be further purified by column chromatography on silica gel.

Applications in Drug Development

The true value of this compound lies in its utility as a scaffold for the development of potent and selective therapeutic agents. The aniline moiety provides a convenient point for further functionalization, allowing for the exploration of the chemical space around the pyrazole core.

Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. The pyrazole ring is a well-known hinge-binding motif, capable of forming key hydrogen bonds with the kinase hinge region. Numerous pyrazole-containing kinase inhibitors have been developed.[8] For instance, derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have been identified as potent CDK2 inhibitors, with compound 15 in a relevant study showing a Kᵢ of 0.005 µM.[6] The this compound core is central to the activity of such compounds. Similarly, pyrazole-based compounds have been developed as inhibitors of JNK,[9] Aurora kinases,[8] and IRAK4,[10] highlighting the broad applicability of this scaffold in targeting diverse kinases.

Anticancer Activity

Beyond specific kinase inhibition, pyrazole-aniline derivatives have demonstrated broad antiproliferative activity. For example, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were synthesized and evaluated as potential anticancer agents.[4][5] Compound 5a from one such study exhibited potent activity against MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines with IC₅₀ values of 1.88 µM and 2.12 µM, respectively.[4] While the substitution pattern differs from the title compound, it underscores the potential of the pyrazole-aniline pharmacophore in oncology. Other studies have reported pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold with potent antitumor activities against leukemia (HL60) and breast cancer (MCF-7, MDA-MB-231) cell lines, with IC₅₀ values in the low micromolar range.[11]

Antiviral and Other Therapeutic Areas

The utility of the pyrazole-aniline scaffold extends beyond cancer. N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines have been identified as a novel class of inhibitors of the Respiratory Syncytial Virus (RSV), with EC₅₀ values in the micromolar range.[12] Furthermore, the pyrazole nucleus is a key component of DPP-IV inhibitors used in the treatment of type 2 diabetes, suggesting another potential avenue for the application of this compound derivatives.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. While specific toxicity data for this compound is not available, general guidelines for handling aromatic amines and heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery. Its straightforward synthesis and the strategic placement of the pyrazole and aniline moieties provide a robust platform for the development of novel therapeutics. While direct biological data on this specific compound is sparse, the extensive body of literature on its derivatives strongly supports its potential as a core scaffold for potent inhibitors of kinases, as well as anticancer and antiviral agents. For researchers and drug development professionals, this compound represents a promising starting point for the exploration of new chemical entities to address a wide range of diseases.

References

- 1. N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline | C11H13N3 | CID 90159282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 4-(1H-pyrazol-1-ylmethyl)aniline | 142335-61-3 [smolecule.com]

- 3. 4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 4-(1H-Pyrazol-4-yl)aniline | 114474-28-1 [chemicalbook.com]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1006493-59-9|4-Fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline|BLD Pharm [bldpharm.com]

4-(1-methyl-1H-pyrazol-4-yl)aniline molecular weight and formula

An In-depth Technical Guide to 4-(1-methyl-1H-pyrazol-4-yl)aniline: A Privileged Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, outline a detailed synthetic pathway with mechanistic insights, and explore its strategic application in the design of targeted therapeutics, with a particular focus on kinase inhibitors. This document serves as a practical resource, integrating established scientific principles with field-proven methodologies to empower researchers in their pursuit of novel therapeutic agents.

Introduction: The Strategic Value of the Pyrazole-Aniline Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner. The pyrazole nucleus is a prominent member of this class.[1] Pyrazole, a five-membered 1,2-diazole, is a core component in numerous FDA-approved drugs, including blockbuster kinase inhibitors used in oncology (e.g., Crizotinib, Erdafitinib) and treatments for other conditions.[1][2]

The compound this compound combines the proven pyrazole scaffold with an aniline moiety. This combination is particularly powerful for several reasons:

-

Structural Rigidity and Vectorial Projection: The pyrazole ring is a rigid, planar structure that acts as a stable anchor. The substituents project from it in well-defined vectors, allowing for precise positioning of pharmacophoric features within a protein's binding site.

-

Hydrogen Bonding Capabilities: The pyrazole ring contains nitrogen atoms that can act as both hydrogen bond donors and acceptors. The aniline amine group provides an additional, potent hydrogen bond donor site.

-

Synthetic Tractability: The aniline group is a versatile chemical handle, readily undergoing a variety of chemical transformations (e.g., amidation, sulfonylation, diazotization), which allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This guide will focus specifically on the N-methylated, 4,4'-substituted isomer, a key intermediate in the development of next-generation therapeutics.

Physicochemical Properties and Characterization

Accurate identification and characterization are the bedrock of reproducible scientific research. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁N₃ | [3][4][5] |

| Molecular Weight | 173.22 g/mol | [3] |

| Monoisotopic Mass | 173.0953 g/mol | [4] |

| CAS Number | 1079178-22-5 | [3] |

| IUPAC Name | This compound | [5] |

| SMILES | CN1C=C(C=N1)C2=CC=C(C=C2)N | [4][5] |

| InChIKey | GZFXGMBBEHIBBH-UHFFFAOYSA-N | [4][5] |

Spectroscopic Data

For unambiguous confirmation of the compound's identity and purity, a combination of spectroscopic methods is essential. While specific spectra are dependent on experimental conditions, the expected signatures are:

-

¹H NMR: Proton NMR is crucial for confirming the substitution pattern. Key expected signals would include a singlet for the N-methyl group, distinct signals for the pyrazole ring protons, and a characteristic AA'BB' splitting pattern for the protons on the 1,4-disubstituted benzene ring.

-

¹³C NMR: Carbon NMR will show the expected number of unique carbon environments, confirming the overall molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the calculated monoisotopic mass. The primary ion observed in ESI+ mode would be the [M+H]⁺ adduct at m/z 174.1026.[4]

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step sequence, often culminating in the reduction of a nitro-aromatic precursor. This approach is favored due to the wide availability of starting materials and the high efficiency of the final reduction step.

Synthetic Workflow

A common and reliable synthetic route involves a Suzuki coupling followed by nitro group reduction.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Nitro Reduction

This protocol describes the reduction of the nitro intermediate, which is a common final step. A similar procedure is used for the synthesis of the parent compound 4-(1H-pyrazol-4-yl)aniline.[6]

Objective: To synthesize this compound from 4-(1-methyl-1H-pyrazol-4-yl)-1-nitrobenzene.

Materials:

-

4-(1-methyl-1H-pyrazol-4-yl)-1-nitrobenzene

-

Methanol (MeOH) / Dichloromethane (DCM) solvent mixture

-

10% Palladium on Carbon (Pd/C), wet

-

Hydrogen (H₂) gas balloon or hydrogenation apparatus

-

Diatomaceous earth (Celite®)

Procedure:

-

Suspend the starting material, 4-(1-methyl-1H-pyrazol-4-yl)-1-nitrobenzene, in a suitable solvent mixture such as MeOH/DCM.

-

Carefully add the 10% Pd/C catalyst to the suspension. The amount is typically 5-10% by weight relative to the starting material.

-

Seal the reaction flask, evacuate the atmosphere under vacuum, and backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere replaced by hydrogen.

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Causality Note: Pd/C is pyrophoric and must be handled with care; filtering while wet prevents ignition.

-

Wash the filter cake with additional solvent (MeOH or DCM) to recover all the product.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product further by silica gel column chromatography to obtain this compound as a solid.

Trustworthiness: This protocol is self-validating. The progress is monitored by LC-MS, ensuring the reaction goes to completion. The final product's identity and purity must be confirmed by ¹H NMR and MS analysis, comparing the results to established data.

Applications in Drug Discovery: A Case Study in CDK2 Inhibition

The this compound scaffold is a valuable building block for creating potent and selective kinase inhibitors. Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.

A prime example of this scaffold's utility is in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[2] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Role in Kinase Inhibition

The this compound moiety often serves as the "hinge-binding" element of a kinase inhibitor. The ATP-binding pocket of most kinases has a "hinge region" that forms key hydrogen bonds with the adenine base of ATP. An effective inhibitor must mimic this interaction.

Caption: Interaction of the scaffold with the CDK2 kinase hinge region.

The aniline NH₂ group and a pyrazole nitrogen atom can form critical hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP pocket. The rest of the inhibitor molecule can then be elaborated to occupy other regions of the binding site to enhance potency and selectivity. Researchers have successfully used this scaffold to design CDK2 inhibitors with single-digit nanomolar potency by replacing a phenylsulfonamide moiety with pyrazole-derived groups.[2]

Experimental Protocols for Biological Evaluation

To assess the efficacy of a potential drug candidate derived from this scaffold, a robust biological assay is required.

Protocol: In Vitro CDK2/Cyclin E Kinase Inhibition Assay

This protocol provides a framework for measuring the potency (IC₅₀) of a compound against the CDK2 enzyme.

Objective: To determine the concentration of an inhibitor that reduces the activity of the CDK2/Cyclin E enzyme by 50%.

Materials:

-

Recombinant human CDK2/Cyclin E enzyme

-

Kinase substrate (e.g., Histone H1)

-

Adenosine-5'-triphosphate (ATP), radiolabeled [γ-³²P]ATP or fluorescent equivalent

-

Test compound (inhibitor) dissolved in DMSO

-

Kinase reaction buffer

-

Phosphocellulose paper and wash buffers (for radiolabel assay)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range.

-

Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the substrate (Histone H1), and the CDK2/Cyclin E enzyme.

-

Inhibitor Addition: Add a small volume of the diluted test compound to each well. Include "no inhibitor" (DMSO only) controls for 100% enzyme activity and "no enzyme" controls for background.

-

Reaction Initiation: Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP). Causality Note: The ATP concentration should be near its Km value for the enzyme to ensure competitive inhibitors can be accurately assessed.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 30 minutes) during which the enzyme phosphorylates the substrate.

-

Reaction Termination: Stop the reaction by adding a strong acid or chelating agent (e.g., EDTA).

-

Signal Detection:

-

Radiometric: Spot the reaction mixture onto phosphocellulose paper. Wash extensively to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity (representing phosphorylated substrate) on the paper using a scintillation counter.

-

Fluorescence-based: Use a commercially available kit that measures ATP consumption or ADP production via a coupled enzymatic reaction that produces a fluorescent signal. Read the plate on a fluorescence reader.

-

-

Data Analysis: Plot the remaining enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block that leverages the privileged nature of the pyrazole scaffold. Its combination of structural rigidity, defined hydrogen bonding vectors, and synthetic versatility makes it an exceptionally valuable tool for medicinal chemists. As demonstrated by its successful incorporation into potent kinase inhibitors, this compound provides a robust starting point for developing targeted therapies. Continued exploration of derivatives built upon this core will undoubtedly fuel the discovery of novel drug candidates for cancer and other diseases.[7]

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. appretech.com [appretech.com]

- 4. PubChemLite - this compound (C10H11N3) [pubchemlite.lcsb.uni.lu]

- 5. This compound | CAS 916766-82-0 [matrix-fine-chemicals.com]

- 6. 4-(1H-Pyrazol-4-yl)aniline | 114474-28-1 [chemicalbook.com]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-(1-methyl-1H-pyrazol-4-yl)aniline: A Technical Guide for Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the intricate journey of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its bioavailability, processability, and ultimately, its therapeutic efficacy. For researchers and scientists working with novel compounds such as 4-(1-methyl-1H-pyrazol-4-yl)aniline, a comprehensive understanding of its solubility profile in various organic solvents is not merely academic—it is a critical parameter for formulation development, purification strategies, and toxicological studies. This guide provides an in-depth technical exploration of the factors governing the solubility of this compound, offering both theoretical frameworks and practical methodologies for its determination and prediction.

Deconstructing the Molecule: A Structural Approach to Solubility Prediction

The solubility of a compound is intrinsically linked to its molecular structure. This compound is a heteroaromatic compound comprised of an aniline ring substituted with a methyl-pyrazole moiety.[1][2] Let's dissect the key structural features to anticipate its solubility behavior.

-

The Aniline Moiety: The aniline portion of the molecule introduces a primary amine group (-NH2) attached to a benzene ring. This group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic and polar solvents. However, the benzene ring itself is nonpolar and hydrophobic, which will influence its interaction with nonpolar solvents. Aniline itself is slightly soluble in water and readily mixes with most organic solvents.[3]

-

The 1-methyl-1H-pyrazole Moiety: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] This ring system contributes to the molecule's polarity. The methyl group on the pyrazole nitrogen slightly increases the lipophilicity of this portion of the molecule.

Overall Polarity and Hydrogen Bonding Potential: The combination of the polar aniline and pyrazole groups with the nonpolar phenyl ring results in a molecule with a moderate overall polarity. The presence of the amine group and the nitrogen atoms in the pyrazole ring allows for hydrogen bonding, a key factor in its solubility in protic solvents like alcohols.

The Principle of "Like Dissolves Like": A Qualitative Guide to Solvent Selection

The adage "like dissolves like" remains a fundamental and highly practical guideline in solubility science.[5] This principle states that a solute will dissolve best in a solvent that has a similar polarity.

-

Polar Solvents: Due to the presence of the polar amine and pyrazole functionalities, this compound is expected to exhibit good solubility in polar aprotic solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)) and polar protic solvents (e.g., ethanol, methanol). The ability to form hydrogen bonds will be a significant driving force for solubility in protic solvents.

-

Nonpolar Solvents: The presence of the phenyl ring and the overall molecular size suggest that there will be some degree of solubility in nonpolar solvents (e.g., hexane, toluene). However, the strong intermolecular forces (hydrogen bonding) within the solid-state of the compound may limit its solubility in solvents that cannot disrupt these interactions effectively.

-

Solvents of Intermediate Polarity: Solvents like dichloromethane and ethyl acetate, which have intermediate polarity, are also likely to be effective solvents.

Experimental Determination of Solubility: A Practical Workflow

While theoretical predictions are valuable, empirical determination of solubility remains the gold standard. The following is a robust, step-by-step workflow for accurately measuring the solubility of this compound.

The Shake-Flask Method: A Time-Tested Protocol

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[6]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A constant temperature water bath with a shaker is ideal for this purpose.

-

Phase Separation: Allow the undissolved solid to settle. Centrifugation is highly recommended to ensure a clear supernatant, free of any solid particles.

-

Quantification: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

-

Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Leveraging Predictive Models for Early-Stage Assessment

In the early stages of drug development, when material is scarce, computational models can provide valuable estimates of solubility.

Group Contribution Methods (UNIFAC)

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method that can predict solubility in various solvents.[7][8] This model breaks down the solute and solvent molecules into their constituent functional groups and calculates the activity coefficients based on the interactions between these groups. The modified Dortmund UNIFAC model has shown good performance in predicting the solubility of aromatic compounds.[7][8]

Machine Learning Approaches

More recently, machine learning (ML) models have emerged as powerful tools for solubility prediction.[9][10] These models are trained on large datasets of experimentally determined solubilities and can learn complex relationships between molecular structure and solubility.[9] By inputting the structure of this compound, these models can provide a rapid prediction of its solubility in a wide range of solvents. Several descriptor-based and fingerprint-based models have been developed for predicting aqueous solubility and can be adapted for organic solvents.[9][11]

Logical Relationship of Solubility Assessment Methods:

Caption: Interplay of theoretical, predictive, and experimental approaches.

Data Summary and Interpretation

While specific, publicly available quantitative solubility data for this compound is limited, the principles outlined in this guide allow for a systematic approach to its determination. The following table provides a template for summarizing experimentally determined solubility data.

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Hexane | Nonpolar | Low | To be determined |

| Toluene | Nonpolar, Aromatic | Low to Moderate | To be determined |

| Dichloromethane | Intermediate Polarity | Moderate | To be determined |

| Ethyl Acetate | Intermediate Polarity | Moderate | To be determined |

| Ethanol | Polar, Protic | High | To be determined |

| Methanol | Polar, Protic | High | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | High | To be determined |

| Dimethylformamide (DMF) | Polar, Aprotic | High | To be determined |

| Water | Polar, Protic | Low | To be determined |

Conclusion: A Roadmap for Solubility Characterization

The solubility of this compound in organic solvents is a multifaceted property governed by its unique molecular structure. This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining this critical parameter. By combining structural analysis, the application of predictive models, and rigorous experimental work, researchers can build a robust solubility profile for this compound, thereby accelerating its journey through the drug development pipeline. The principles and methodologies detailed herein are designed to empower scientists with the knowledge and tools necessary to navigate the complex landscape of solubility and make informed decisions in their research endeavors.

References

- 1. appretech.com [appretech.com]

- 2. This compound | CAS 916766-82-0 [matrix-fine-chemicals.com]

- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chem.ws [chem.ws]

- 6. m.youtube.com [m.youtube.com]

- 7. scispace.com [scispace.com]

- 8. Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water [benthamopenarchives.com]

- 9. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and History of Pyrazole-Containing Compounds

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its journey from a laboratory curiosity to a "privileged scaffold" in modern drug discovery is a compelling narrative of chemical innovation, serendipity, and rational design.[3][4] The unique physicochemical properties of the pyrazole ring—acting as both a hydrogen bond donor and acceptor while often enhancing metabolic stability—have made it a versatile building block for therapeutic agents across a vast spectrum of diseases.[5][6] This guide provides a comprehensive exploration of the discovery and history of pyrazole-containing compounds, from the foundational synthesis by Ludwig Knorr to their role in blockbuster pharmaceuticals. We will delve into the key chemical reactions, the stories behind landmark drugs, and the scientific rationale that continues to make this scaffold a focus of intense research for scientists and drug development professionals.

The Dawn of Pyrazole Chemistry: Ludwig Knorr and the First Synthetic Drug

The story of pyrazole in medicine begins in 1883 with the German chemist Ludwig Knorr.[7][8] While investigating quinine-related compounds, Knorr ingeniously reacted phenylhydrazine with ethyl acetoacetate.[9][10] This reaction, now famously known as the Knorr Pyrazole Synthesis , did not yield a quinoline derivative as he might have attempted, but instead produced the first synthetic pyrazole derivative: 1-phenyl-3-methyl-5-pyrazolone.[11][12][13] This seminal discovery was not merely an academic footnote; it was the birth of a new class of therapeutic agents.

Knorr's newly synthesized compound, after methylation, became Antipyrine (also known as Phenazone).[14] Patented in 1883, Antipyrine was launched as a powerful analgesic and antipyretic, becoming the first fully synthetic drug to achieve widespread commercial success and dominating the market until the advent of Aspirin.[9][15] This marked a pivotal moment in the history of medicine, demonstrating that potent therapeutic agents could be created in the laboratory, independent of natural sources.

Foundational Experiment: The Knorr Pyrazole Synthesis (1883)

The causality behind Knorr's experimental choice lies in the reactivity of the starting materials. The 1,3-dicarbonyl structure of ethyl acetoacetate provides two electrophilic carbon centers, while the hydrazine derivative offers two nucleophilic nitrogen atoms, creating a perfect scenario for a cyclocondensation reaction. The stability of the resulting aromatic pyrazole ring is the thermodynamic driving force for the reaction.[16]

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is adapted from the principles described in Knorr's original 1883 publication.[11][12]

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Diethyl ether (for washing)

-

Reaction vessel suitable for heating

-

Ice-water bath

-

Apparatus for filtration (e.g., Büchner funnel)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottomed flask, carefully combine equimolar amounts of phenylhydrazine and ethyl acetoacetate. Note: The initial reaction can be exothermic.[12]

-

Heating: Assemble a reflux condenser and heat the reaction mixture at approximately 135-145 °C for 60 minutes.[12] This provides the necessary activation energy for the condensation and subsequent cyclization, driving off water and ethanol molecules.

-

Isolation: After heating, the mixture will be a heavy syrup. Transfer the syrup to a beaker and cool it thoroughly in an ice-water bath to induce crystallization.

-

Purification: Add a small portion of diethyl ether to the cooled mixture and stir vigorously. This helps to break up the solid mass and wash away unreacted starting materials and impurities, yielding the crude pyrazolone product.

-

Final Product Collection: Filter the solid product using a Büchner funnel, wash with a small amount of cold diethyl ether, and allow it to air dry. The final product is 3-methyl-1-phenyl-5-pyrazolone (also known as Edaravone).[12]

Diagram 1: The General Mechanism of the Knorr Pyrazole Synthesis

This diagram illustrates the logical flow of the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.

Caption: Workflow of the Knorr pyrazole synthesis.

Case Studies in Drug Discovery: The Versatility of the Pyrazole Scaffold

The legacy of Knorr's discovery has echoed through a century of pharmaceutical development. The pyrazole ring has been incorporated into a multitude of drugs, showcasing its adaptability in targeting diverse biological pathways. The following case studies highlight key moments in this history.

Case Study 1: Celecoxib (Celebrex) - A Triumph of Rational Drug Design

In the early 1990s, the discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, revolutionized anti-inflammatory therapy.[17] COX-1 was identified as a constitutive enzyme responsible for homeostatic functions like protecting the stomach lining, while COX-2 was found to be inducible at sites of inflammation.[18] This presented a clear hypothesis: selectively inhibiting COX-2 could provide potent anti-inflammatory effects without the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.

A team at Searle, led by John Talley, pursued this target.[17][18] Their research culminated in the discovery of Celecoxib , a diaryl-substituted pyrazole. The choice of the pyrazole scaffold was instrumental. The key to Celecoxib's selectivity is a polar sulfonamide side chain.[17] This group fits into a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, which has a smaller, more hydrophobic isoleucine residue at the equivalent position.[19] The launch of Celebrex in 1998 was a landmark achievement in rational drug design.[18]

Diagram 2: Basis of Celecoxib's COX-2 Selectivity

This diagram illustrates the structural difference between COX-1 and COX-2 active sites that is exploited by Celecoxib.

Caption: Celecoxib's selective binding to the COX-2 side pocket.

Case Study 2: Sildenafil (Viagra) - A Serendipitous Discovery

The story of Sildenafil is a classic example of serendipity in drug discovery. In the late 1980s, chemists at Pfizer in the UK synthesized a pyrazolopyrimidinone compound, UK-92,480 (sildenafil), as part of a program to discover new treatments for hypertension and angina.[20][21] The hypothesis was that by inhibiting the phosphodiesterase type 5 (PDE5) enzyme, the drug would relax blood vessels in the heart.[22]

During initial clinical trials, the drug showed little effect on angina. However, an unexpected side effect was noted by trial participants: marked penile erections.[20] Astute clinical investigators recognized the significance of this finding. The therapeutic target was pivoted from angina to erectile dysfunction (ED). Sildenafil works by inhibiting PDE5 in the corpus cavernosum, which enhances the effect of nitric oxide (NO) released during sexual stimulation, leading to increased levels of cyclic guanosine monophosphate (cGMP), smooth muscle relaxation, and inflow of blood.[23] The approval of Viagra in 1998 revolutionized the treatment of ED and became a global phenomenon.[20]

Representative Synthesis of Sildenafil

The synthesis of Sildenafil involves the construction of the core pyrazolopyrimidinone ring system. A common approach involves several key steps:[20][22][24]

-

Pyrazole Formation: A diketoester is reacted with hydrazine to form the initial pyrazole ring.

-

N-Methylation and Functionalization: The pyrazole nitrogen is methylated, and the ester is hydrolyzed to a carboxylic acid.

-

Nitration and Reduction: The molecule undergoes nitration, followed by reduction of the nitro group to an amine.

-

Acylation and Cyclization: The amine is acylated with 2-ethoxybenzoyl chloride, followed by a cyclization step to form the pyrimidinone ring.

-

Final Functionalization: A sulfonation reaction followed by condensation with 1-methylpiperazine yields the final Sildenafil molecule.

Diagram 3: Sildenafil's Mechanism of Action

This diagram shows the biochemical pathway targeted by Sildenafil.

Caption: Sildenafil inhibits PDE5, increasing cGMP levels.

Case Study 3: Rimonabant (Acomplia) - A Cautionary Tale

The discovery of the endocannabinoid system and its role in appetite regulation presented a promising new target for treating obesity. Rimonabant , a pyrazole derivative developed by Sanofi-Aventis, was designed as a selective cannabinoid 1 (CB1) receptor antagonist.[25] The drug proved effective, producing significant weight loss and improving metabolic profiles in clinical trials.[26] It was approved in Europe in 2006.[25]

However, the central role of the CB1 receptor in the brain soon became a major issue. Post-market surveillance revealed serious psychiatric side effects, including depression and anxiety.[25] These adverse events led to the drug's withdrawal from the market in 2008. The story of Rimonabant serves as a critical lesson in drug development, highlighting the profound challenges of targeting receptors that are expressed both peripherally and in the central nervous system (CNS), and it spurred significant research into developing peripherally restricted CB1 antagonists that do not cross the blood-brain barrier.

Case Study 4: Stanozolol (Winstrol) - Fusing Pyrazole to a Steroid Scaffold

Demonstrating further versatility, the pyrazole ring has also been fused to complex natural product scaffolds. Stanozolol , first developed in 1962, is a synthetic anabolic steroid derived from dihydrotestosterone (DHT).[27] Its unique structure features a pyrazole ring fused to the A-ring of the steroid nucleus.[27][28] This modification is achieved by condensing the 3-keto-aldehyde moiety of a steroid precursor with hydrazine.[29] While it has legitimate therapeutic uses, such as treating hereditary angioedema, Stanozolol is more widely known for its abuse in sports to enhance performance, famously leading to the disqualification of sprinter Ben Johnson at the 1988 Olympics.[30]

The Pyrazole Scaffold in Modern Drug Discovery

The success of these early and landmark compounds has cemented pyrazole's status as a privileged structure. The number of pyrazole-containing drugs has grown significantly, especially in the last decade, with applications in oncology, infectious diseases, and neurology.[3][4][5]

| Drug (Brand Name) | Target | Primary Indication | Year of Discovery/Development |

| Antipyrine | COX (non-selective) | Analgesic, Antipyretic | 1883[9][15] |

| Stanozolol (Winstrol) | Androgen Receptor | Anabolic Steroid, Hereditary Angioedema | 1962[27] |

| Sildenafil (Viagra) | PDE5 | Erectile Dysfunction | 1989[20][21] |

| Celecoxib (Celebrex) | COX-2 | Anti-inflammatory | ~1994[17][18] |

| Rimonabant (Acomplia) | CB1 | Anti-obesity (Withdrawn) | ~1994 |

| Crizotinib (Xalkori) | ALK/ROS1 Kinase | Non-Small Cell Lung Cancer | ~2007 |

| Ruxolitinib (Jakafi) | JAK1/JAK2 Kinase | Myelofibrosis | ~2010 |

| Table 1: A selection of key pyrazole-containing drugs, their targets, and indications. |

Conclusion

From the serendipitous creation of Antipyrine in Ludwig Knorr's 19th-century laboratory to the rationally designed kinase inhibitors of the 21st century, the history of pyrazole is inextricably linked with the evolution of modern medicine. The pyrazole ring's robust chemical nature and its ability to be tailored to fit a wide array of biological targets have ensured its enduring legacy. The stories of Celecoxib, Sildenafil, and even the cautionary tale of Rimonabant provide invaluable insights for today's researchers. They demonstrate the power of a foundational chemical discovery and underscore the complex interplay of chemistry, biology, and clinical science required to transform a molecule into a medicine. The pyrazole scaffold, born over 140 years ago, remains a vibrant and essential tool in the ongoing quest for novel therapeutics.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 10. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. chemhelpasap.com [chemhelpasap.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 19. Celecoxib - Wikipedia [en.wikipedia.org]

- 20. Sildenafil - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ajprd.com [ajprd.com]

- 24. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 25. Rimonabant - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

- 27. Stanozolol - Wikipedia [en.wikipedia.org]

- 28. Showing Compound Stanozolol (FDB023109) - FooDB [foodb.ca]

- 29. Stanozolol - PharmaKB [app.pharmakb.com]

- 30. usada.org [usada.org]

A Comprehensive Spectroscopic and Analytical Guide to 4-(1-methyl-1H-pyrazol-4-yl)aniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1-methyl-1H-pyrazol-4-yl)aniline is a key building block in medicinal chemistry, recognized for its prevalence in a variety of biologically active compounds. The pyrazole motif, in particular, is a well-established pharmacophore found in numerous approved drugs, contributing to a wide range of therapeutic activities.[1][2] This guide provides a detailed exploration of the essential spectroscopic techniques required for the unambiguous characterization of this compound. It is designed to serve as a practical resource for researchers engaged in the synthesis, analysis, and application of pyrazole-containing molecules in drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to interact with a diverse array of biological targets.[2] Compounds incorporating the pyrazole ring have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The presence of the aniline moiety in this compound provides a versatile handle for further chemical modification, making it an attractive starting material for the synthesis of compound libraries aimed at identifying novel therapeutic agents.[2] For instance, pyrazole derivatives have been investigated as potent inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), which is a target for the treatment of type 2 diabetes.[4]

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

The structure consists of a central aniline ring substituted at the 4-position with a 1-methyl-1H-pyrazole ring. This arrangement dictates the electronic and steric properties of the molecule, which in turn influence its spectroscopic signatures.

Synthesis and Characterization Workflow

The reliable synthesis and purification of this compound are prerequisites for obtaining high-quality spectroscopic data. A common synthetic route involves the reduction of a nitro-precursor.

Illustrative Synthetic Protocol: Reduction of 4-(1-methyl-1H-pyrazol-4-yl)-1-nitrobenzene

This procedure is adapted from established methods for the reduction of aromatic nitro compounds.

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-(1-methyl-1H-pyrazol-4-yl)-1-nitrobenzene in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the analytically pure compound.

Workflow Diagram

References

- 1. Buy 4-(1H-pyrazol-1-ylmethyl)aniline | 142335-61-3 [smolecule.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. appretech.com [appretech.com]

- 6. PubChemLite - this compound (C10H11N3) [pubchemlite.lcsb.uni.lu]

- 7. This compound | CAS 916766-82-0 [matrix-fine-chemicals.com]

- 8. N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline | C11H13N3 | CID 90159282 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-(1-methyl-1H-pyrazol-4-yl)aniline for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

4-(1-methyl-1H-pyrazol-4-yl)aniline, a heterocyclic amine, has garnered significant attention within the drug discovery and development landscape. Its rigid, planar structure, combined with the specific arrangement of hydrogen bond donors and acceptors, establishes it as a privileged scaffold. The pyrazole ring is a well-known pharmacophore, a structural feature responsible for a molecule's biological activity, while the aniline moiety provides a versatile point for synthetic elaboration.[1] This unique combination has positioned this compound and its derivatives as key building blocks in the synthesis of potent and selective modulators of various biological targets, particularly kinases.[2][3] This guide provides an in-depth overview of its commercial availability, a detailed synthesis protocol, its critical applications in research, and essential safety information.

Commercial Availability for Research Applications

This compound is readily available from several commercial suppliers, facilitating its use in a research setting. The compound is typically offered in various purities, with researchers advised to select a grade appropriate for their specific experimental needs. When procuring this reagent, it is crucial to verify the CAS number to ensure the correct isomer is being purchased.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity |

| Appretech Scientific Limited | 1079178-22-5 | C10H11N3 | 173.22 | ≥98% |

| Chemrio | Not Specified | C10H11N3 | Not Specified | Not Specified |

| Matrix Fine Chemicals | 916766-82-0 | C10H11N3 | 173.219 | Not Specified |

| MilliporeSigma (Sigma-Aldrich) | 1079178-22-5 | C10H11N3 | 173.22 | Not Specified |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound can be achieved through a multi-step process, commonly involving a Suzuki coupling followed by N-methylation. The following protocol is a representative example based on established synthetic methodologies for similar compounds.

Experimental Protocol: Synthesis of this compound

Step 1: Suzuki Coupling of 4-bromo-1H-pyrazole with 4-aminophenylboronic acid

-

To a solution of 4-bromo-1H-pyrazole (1.0 eq) and 4-aminophenylboronic acid (1.2 eq) in a 2:1 mixture of 1,4-dioxane and water, add potassium carbonate (3.0 eq).

-

Degas the mixture by bubbling argon through it for 20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the mixture to 100°C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield 4-(1H-pyrazol-4-yl)aniline.

Step 2: N-methylation of 4-(1H-pyrazol-4-yl)aniline

-

Dissolve 4-(1H-pyrazol-4-yl)aniline (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add potassium carbonate (2.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add methyl iodide (1.5 eq) dropwise to the suspension.

-

Stir the reaction mixture at 50°C for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to afford this compound.

Applications in Research and Drug Discovery

The this compound scaffold is a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2] The pyrazole-aniline core can effectively occupy the ATP-binding pocket of many kinases, with the aniline nitrogen acting as a key hydrogen bond donor.

Derivatives of this compound have been investigated as potent inhibitors of a range of kinases, including:

-

Cyclin-Dependent Kinases (CDKs): These are crucial for cell cycle regulation, and their inhibition is a validated strategy in cancer therapy.[4]

-

c-Jun N-terminal Kinases (JNKs): Involved in stress signaling pathways, JNK inhibitors are being explored for neuroprotective therapies.[2]

-

Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): A downstream effector in the PI3K pathway, making it a target for cancer and metabolic diseases.[5]

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key mediator in inflammatory signaling pathways.[6]

-

MER Tyrosine Kinase (MERTK): A target in oncology due to its role in cancer cell survival and immune regulation.[7]

The versatility of the aniline group allows for the introduction of various substituents to fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. Structure-activity relationship (SAR) studies have demonstrated that modifications at this position can significantly impact the biological activity of the compounds.[8][9]

Beyond kinase inhibition, pyrazole-aniline derivatives have shown promise as antiviral agents, particularly against Respiratory Syncytial Virus (RSV), and as anti-tuberculosis agents by targeting the MmpL3 transporter.[10][11]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant and may cause skin, eye, and respiratory irritation. It is also harmful if swallowed.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, such as a fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist. Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

Conclusion

This compound is a valuable and versatile building block for researchers in medicinal chemistry and drug discovery. Its commercial availability, coupled with established synthetic routes, makes it an accessible starting material for the development of novel therapeutics. The proven success of this scaffold in generating potent and selective kinase inhibitors underscores its significance as a privileged structure in modern drug design. As research continues to uncover new biological targets and disease mechanisms, the applications for this remarkable compound are poised to expand even further.

References

- 1. Buy 4-(1H-pyrazol-1-ylmethyl)aniline | 142335-61-3 [smolecule.com]

- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. verixiv-files.f1000.com [verixiv-files.f1000.com]

Methodological & Application

The Strategic Deployment of 4-(1-Methyl-1H-pyrazol-4-yl)aniline in Modern Medicinal Chemistry

Introduction: The Rise of a Privileged Scaffold

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles has led medicinal chemists to embrace privileged scaffolds—molecular frameworks that can interact with multiple biological targets. The pyrazole ring system has firmly established itself as one such scaffold, appearing in a multitude of approved therapeutics.[1] Its value lies in its synthetic tractability, metabolic stability, and its capacity to act as a versatile bioisosteric replacement for other functionalities.[2][3] Within this important class of heterocycles, 4-(1-methyl-1H-pyrazol-4-yl)aniline has emerged as a particularly valuable building block, especially in the design of targeted therapies like kinase inhibitors.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will delve into its synthesis, its critical role in the structure-activity relationship (SAR) of potent inhibitors, and provide detailed protocols for its incorporation into lead compounds.

Rationale for Use: Why this compound?

The utility of this specific aniline derivative stems from a confluence of favorable physicochemical and structural properties:

-

Hydrogen Bonding Capabilities: The aniline amine group provides a crucial hydrogen bond donor, essential for anchoring ligands into the hinge region of many protein kinases.

-

Vectorial Orientation: The para-substitution pattern of the aniline ring directs the pyrazole moiety towards solvent-exposed regions or deeper pockets of the target protein, allowing for further derivatization to enhance potency and selectivity.

-

Improved Physicochemical Properties: The N-methylated pyrazole ring can enhance aqueous solubility and modulate lipophilicity compared to its non-methylated counterpart or other aromatic systems. This can lead to improved pharmacokinetic profiles, including better oral bioavailability.[2]

-

Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, a desirable feature for developing drugs with longer half-lives. The aniline moiety, while potentially susceptible to metabolism, is often shielded within the binding pocket of the target protein.[4]

-

Synthetic Versatility: The aniline functionality is a synthetic handle that can be readily transformed into a wide array of functional groups, including amides, sulfonamides, and ureas, allowing for extensive SAR exploration.

Key Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold has been successfully employed in the development of inhibitors for several important kinase targets implicated in cancer and other diseases.

c-Met/Ron Kinase Inhibition